1,3-Dichloro-2-(methoxymethoxy)propane
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 1,3-Dichloro-2-(methoxymethoxy)propane involves several steps, including epoxidation, cleavage, and hydroxymethylation processes. For instance, the synthesis of phenolic propane-1, 2- and 1, 3-diols as intermediates in immobilised chelatants for the borate anion showcases the complexity involved in creating such compounds (Tyman & Payne, 2006).
Molecular Structure Analysis
Molecular docking and quantum chemical calculations provide insights into the molecular structure and spectroscopic data of compounds with similar frameworks. Advanced techniques, such as DFT (Density Functional Theory), are utilized to optimize the geometry, predict vibrational spectra, and analyze molecular parameters like bond lengths and angles (Viji et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving such compounds can range from reactions with sodium alcoholates to the synthesis of dimeric complexes. The reactions can lead to various products depending on the reactants and conditions, highlighting the compound's versatility in synthesis applications (Shostakovskii, Sidel'kovskaya, & Minakova, 1964).
Physical Properties Analysis
The physical properties, including the crystal and molecular structure of related compounds, are studied using techniques like X-ray diffraction. These studies reveal the conformational energies and the influence of different substituents on the molecular framework, providing insights into the compound's behavior under various conditions (Cini et al., 1991).
Chemical Properties Analysis
Chemical properties are closely linked to the compound's reactivity and interaction with other substances. Investigations into the synthesis and properties of related compounds, such as the reactivity of organolithium anionic initiators in polymerization processes, shed light on the chemical nature and potential applications of 1,3-Dichloro-2-(methoxymethoxy)propane (Sanderson, Roediger, & Summers, 1994).
Scientific Research Applications
Surface Modification and Adsorption : Propanediols, which include derivatives of 1,3-Dichloro-2-(methoxymethoxy)propane, can modify kaolinite's interlayer surface. This modification potentially enables specific adsorption and regioselective reactions in the interlayer spaces of kaolinite (Itagaki & Kuroda, 2003).
Polymer Science : A new monomer, 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate, shows improved hydrolytic stability and adhesive properties for adhesive polymers, indicating its potential in creating better-performing polymers (Moszner et al., 2006).
Organic Synthesis : The compound demonstrates potential for organic synthesis in studies showing the synthesis and properties of 1,3-bis(2,4,6-trinitrophenylaminooxy)propane and its derivatives (Covaci et al., 2003).
Chelatant Synthesis : Phenolic propane-1, 2- and 1, 3-diols synthesized from this compound provide intermediates for borate anion immobilization in immobilized chelatants, indicating its utility in chemical binding and removal processes (Tyman & Payne, 2006).
Vapour-Liquid Equilibria Studies : The binary systems of 1-(methoxymethoxy)-2-methyl-propane with alcohols demonstrate the compound's relevance in thermodynamic studies, which are crucial for designing industrial separation processes (Song et al., 2017).
Anion Polymerization Initiator : 3-(2′-ethoxyethoxy)propyl lithium synthesized from this compound serves as a promising anion polymerization initiator, essential for polymer synthesis (Feng, 2005).
Detergents and Water Treatment : Chemodegradable anionic surfactants derived from this compound, specifically the sodium carboxylates of cis-1,3-dioxane derivatives, show promising properties for use in detergents and surfactants for water treatment (Piasecki et al., 1998).
Fluorescent Detection of Nitroaromatics : Fluorescent lead complexes synthesized using this compound can effectively detect nitroaromatics, which is significant for security and environmental monitoring (Chattopadhyay et al., 2018).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
properties
IUPAC Name |
1,3-dichloro-2-(methoxymethoxy)propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O2/c1-8-4-9-5(2-6)3-7/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGJQMIXBNYSQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC(CCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415842 | |
Record name | 1,3-dichloro-2-(methoxymethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-(methoxymethoxy)propane | |
CAS RN |
70905-45-2 | |
Record name | 1,3-dichloro-2-(methoxymethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dichloro-2-(methoxymethoxy)propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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